![molecular formula C24H28N2O3 B13144363 (S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate](/img/structure/B13144363.png)
(S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group attached to a biphenyl moiety, and a butyramido group linked to a methylbutanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate typically involves multiple steps, including the formation of the biphenyl moiety, the introduction of the cyano group, and the coupling of the butyramido and methylbutanoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the biphenyl moiety or the cyano group.
Substitution: The biphenyl moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group can lead to the formation of carboxylic acids or amides, while reduction can yield amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The cyano group and biphenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Methylbutyryl-CoA sodium: An intermediate in isoleucine metabolism.
N-(2-Naphthyl)butyramide: A related compound with a naphthyl group instead of a biphenyl moiety.
Uniqueness
(S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate is unique due to its specific combination of functional groups and structural features. The presence of the cyano group and the biphenyl moiety distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H28N2O3 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[butanoyl-[[4-(2-cyanophenyl)phenyl]methyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C24H28N2O3/c1-5-8-22(27)26(23(17(2)3)24(28)29-4)16-18-11-13-19(14-12-18)21-10-7-6-9-20(21)15-25/h6-7,9-14,17,23H,5,8,16H2,1-4H3/t23-/m0/s1 |
InChI-Schlüssel |
WXPIQSBBMARQSW-QHCPKHFHSA-N |
Isomerische SMILES |
CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)OC |
Kanonische SMILES |
CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)
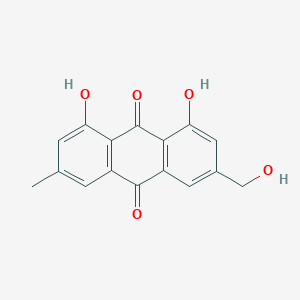

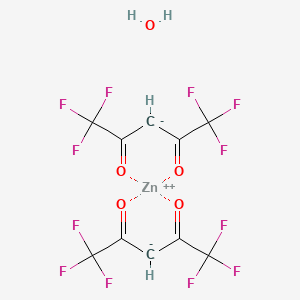
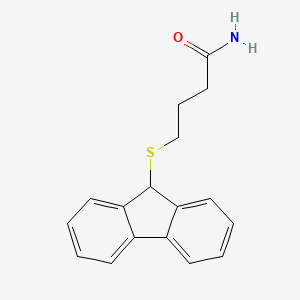
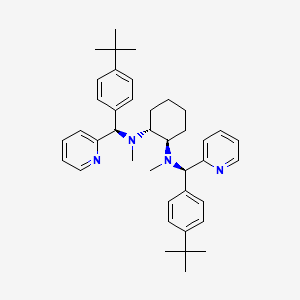
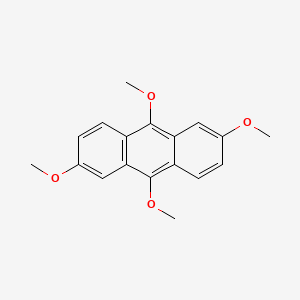
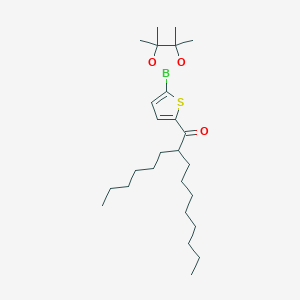
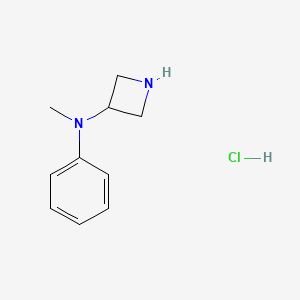
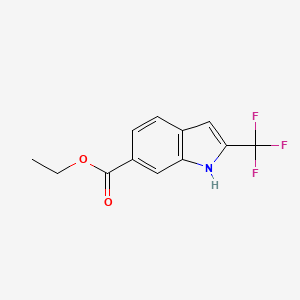
![2-(4-Ethyl-10-oxo-5-phenyl-2,3,7,8,11,13-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid](/img/structure/B13144371.png)
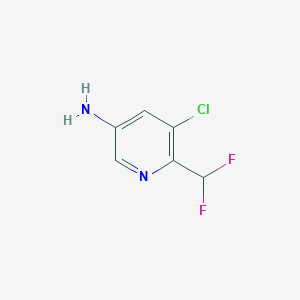
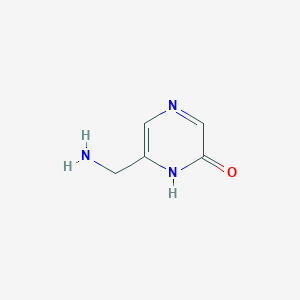
![Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
